molecular formula C13H9ClO B083286 4-Phenylbenzoyl chloride CAS No. 14002-51-8

4-Phenylbenzoyl chloride

Cat. No. B083286
CAS RN: 14002-51-8
M. Wt: 216.66 g/mol
InChI Key: JPVUWCPKMYXOKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Phenylbenzoyl chloride and related compounds involves various chemical reactions and methodologies. Studies have highlighted the use of multi-component reactions, such as those involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, catalyzed by inexpensive and environmentally friendly catalysts like K2CO3, indicating a preference for green chemistry approaches in modern synthesis routes (Laroum et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-Phenylbenzoyl chloride facilitates its reactivity and function as a building block in organic synthesis. Its structure allows for various chemical transformations, making it a versatile intermediate for the synthesis of heterocyclic compounds and dyes, as evidenced by its use in generating diverse heterocyclic compounds (Gomaa & Ali, 2020).

Chemical Reactions and Properties

4-Phenylbenzoyl chloride undergoes numerous chemical reactions, exploiting its acyl chloride functionality for the formation of amides, esters, and other derivatives. The compound's reactivity towards nucleophiles, such as amines and alcohols, enables the synthesis of a broad range of chemical entities with potential biological activities. The synthesis and transformations of related heterocyclic compounds highlight the chemical versatility and reactivity of 4-phenylbenzoyl derivatives (Rossi* et al., 2014).

Scientific Research Applications

  • Synthesis of Complex Compounds : 4-Phenylbenzoyl chloride is utilized as a reactant in the synthesis of complex organic compounds. For example, it has been used in the synthesis of 4,4'-(phenylazanediyl) dibenzoic acid, a compound with potential applications in organic chemistry and material science (Lu, 2014).

  • Development of Analytical Methods : This compound plays a role in developing analytical techniques. For instance, it has been used in pre-column derivatization for HPLC-UV analysis, enhancing the detection of various compounds in environmental samples (Higashi, 2017).

  • Catalysis Research : In catalysis, 4-Phenylbenzoyl chloride has been involved in studies exploring its efficacy in facilitating certain chemical reactions. An example includes its use in iridium-catalyzed annulative coupling reactions, relevant for synthesizing phenanthrene derivatives (Nagata et al., 2014).

  • Polymer Science : It has applications in polymer science, for instance, in the synthesis of oligomeric and high molecular weight poly(4-hydroxybenzoate). This demonstrates its potential in creating novel polymeric materials with specific properties (Kricheldorf & Schwarz, 1983).

  • Medicinal Chemistry : In medicinal chemistry, the compound is used for synthesizing derivatives with potential biological activity. This is evident in studies involving the synthesis of specific thiourea derivatives, which might have applications in drug development (Saeed et al., 2010).

Safety And Hazards

4-Phenylbenzoyl chloride is classified as dangerous and hazardous. It can cause severe skin burns and eye damage, and it may be corrosive to metals . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

4-phenylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVUWCPKMYXOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065693
Record name [1,1'-Biphenyl]-4-carbonyl chloride
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Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylbenzoyl chloride

CAS RN

14002-51-8
Record name [1,1′-Biphenyl]-4-carbonyl chloride
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Record name 4-Phenylbenzoyl chloride
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Record name [1,1'-Biphenyl]-4-carbonyl chloride
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Record name [1,1'-Biphenyl]-4-carbonyl chloride
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Record name p-phenylbenzoyl chloride
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Record name 4-PHENYLBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

To a solution of biphenyl-4-carboxylic acid (2.1 mmol) in dry CH2Cl2 (5.3 mL) and dry DMF (1 mL), kept at 0° C. under N2, was added oxalyl chloride (0.3 mL, 3.13 mmol). The mixture was reacted 20 min at 0° C. and 2 h at room temperature, then concentrated to give crude biphenyl-4-carbonyl chloride as a light-yellow solid. An amount of his sample (2 mmol) were dissolved in dry THF (20 mL) and the resulting solution added dropwise, at 0° C., to a suspension obtained by mixing 3 (1.3 mmol), Et3N (1.143 mL, 8.2 mmol) and dry THF (3 mL) at 0° C. under N2. The ensuing mixture was reacted at 0° C. for 30 min and at room temperature for 3 h, then evaporated. Purification by flash-chromatography (cyclohexane/EtOAc 1:1) and recrystallization gave pure URB894 as an ivory coloured solid. Yield 46%. Mp 218-220° C. (acetone/petroleum ether; sealed capillary tube; decomposition of the sample with changing of colour and shrinking of the mass was noted starting from 146° C.); [α]D20=−20° (c 0.55, CH3CN). MS (EI): m/z 267 (M+), 222, 181, 167 (100). IR (Nujol) 3270, 1827, 1641, 1540 cm−1; 1H NMR (d6-acetone) δ 4.53-4.65 (m, 2H), 4.50-4.59 (m, 1H), 7.38-7.55 (m, 3H), 7.70-7.84 (m, 4H), 8.00-8.07 (m, 2H), 8.68 (br d, 1H, J=7 Hz) ppm. 13C NMR (d6-acetone): δ 58.8, 65.1, 126.9, 127.0, 128.0, 128.1, 129.0, 131.9, 139.7, 144.4, 166.4, 169.2 ppm.
Quantity
2.1 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
5.3 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

10 ml of thionyl chloride as added to 1.05 g (5.3 mmol) of 4-phenylbenzoic acid, and they were heated under reflux for 3 hours. The solvent was evaporated to obtain the crude product.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
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reactant
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Quantity
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reactant
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reactant
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Synthesis routes and methods IV

Procedure details

Heated at reflux for 2 hrs., a solution of 25 g (0.13 mole) of 4-biphenylcarboxylic acid, in 125 ml of thionyl chloride. Distilled to remove the excess thionyl chloride, then added 150 ml of AR toluene. Evaporated in vacuo to give a brown solid, 27 g, m.p. softens 107°, some melts 109°-112°, darkens 370°, melts >400°.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

(1,1′-biphenyl)-4-carboxylic acid (20 g, 100.9 mmol) was refluxed for one night in 100 ml of SOCl2 in the presence of a few drops of DMF. Thionyl chloride was removed at ordinary pressure and the residue was triturated in Et2O and filtered. Yield 100% of (1,1′-biphenyl)-4-carbonyl chloride (21.9 g), white crystalline solid. m.p. 116-119° C. 1H-NMR(CHCl3) 7.41-7.73 (7H, m), 8.18 (2H, d, J=8.3 Hz). 13C-NMR(CHCl3) 128.0, 128.1, 129.5, 129.7, 132.4, 132.6, 139.6, 148.7, 168.6
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
S Takano, N Kubodera… - The Journal of Organic …, 1977 - ACS Publications
… in two stepsby acylationwith 4-phenylbenzoyl chloride and subsequent ozonolvsis. … chloride (10 ml) was mixed with a solution of 4-phenylbenzoyl chloride (0.473 g, 1.1 mmol) in ether (…
Number of citations: 23 pubs.acs.org
VB Kurteva, LA Lubenova… - … Chemistry Experiments for …, 2016 - books.google.com
Chemicals needed 3-Methyl-1-phenyl-pyrazol-5-one, calcium hydroxide, dioxane (dry), aroyl chloride (4-methylbenzoyl chloride, 4-fluorobenzoyl chloride, 4-phenylbenzoyl chloride, 4-…
Number of citations: 2 books.google.com
KB Mallion, ERH Walker - Synthetic Communications, 1975 - Taylor & Francis
… group of the ester (8) was protected (4-phenylbenzoyl chloride, pyridine, room temperature, … groups as their 4-phenylbenzoates (4-phenylbenzoyl chloride, pyridine, room temperature, …
Number of citations: 12 www.tandfonline.com
KM Bonger, S Hoogendoorn, CJ van Koppen… - …, 2009 - Wiley Online Library
… Subsequent acylation of the 6-amino group with 4-phenylbenzoyl chloride gave the mixture … of the free 6-amino group with 4-phenylbenzoyl chloride gave compound 9 in 56 % yield …
AAH Abdel‐Rahman, HM Abdel‐Bary… - Archiv der …, 1995 - Wiley Online Library
… 2-Deoxy-D-ribose (1) was treated with HC1 in methanol to afford the methyl furanoside which was selectively 5-0 protected with 4-phenylbenzoyl chloride in pyridine to give …
Number of citations: 5 onlinelibrary.wiley.com
F Pan, GB Boursalian, T Ritter - … Chemie International Edition, 2018 - Wiley Online Library
… coupling proceeds so rapidly, we have synthesized the hypothetical intermediate aroyl–Pd II complex 4 a through oxidative addition of (RuPhos)Pd 0 and 4-phenylbenzoyl chloride (…
Number of citations: 80 onlinelibrary.wiley.com
AMM Mjalli, KT Chapman, M MacCoss - Bioorganic & Medicinal Chemistry …, 1993 - Elsevier
… Thus, the reaction of 8-t-butyl aspartic acid 7 with 4-phenylbenzoyl chloride (8)” in aq. NaHCOs resulted in the formation of N-4-biphenyl carbonyl protected aspartic acid which upon …
Number of citations: 15 www.sciencedirect.com
AA El‐Barbary, NR El‐Brollosy… - Liebigs …, 1995 - Wiley Online Library
… -~-ribose (1) which was treated with hydrochloric acid in methanol to give the methyl furanoside through ring contraction; the 5-OH protection was done by 4-phenylbenzoyl chloride in …
B POLY - Engineering Plastics: A Handbook of Polyarylethers, 1995 - books.google.com
… Self polymerization of 4phenylbenzoyl chloride gave a polymer with an RV of 0.86 (33). Another patent (35) describes the use of catalytic amounts of TFMSA and other very strong acids …
Number of citations: 0 books.google.com
DL Comins, MO Killpack - Journal of the American Chemical …, 1992 - ACS Publications
… Trapping with 4phenylbenzoyl chloride (room temperature, 36 h) provided a solid product (87% de), which on recrystallization from petroleum ether gave diastereomerically pure 14 as …
Number of citations: 75 pubs.acs.org

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